N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2S/c20-15(11-5-7-21-10-11)17-13-4-2-1-3-12(13)14-9-19-6-8-22-16(19)18-14/h1-10H,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPFABIIPUDRSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-3-carboxamide typically involves the reaction of 2-aminothiazole with 2-bromoacetophenone to form the imidazo[2,1-b]thiazole core. This intermediate is then reacted with 2-bromophenylfuran-3-carboxamide under appropriate conditions to yield the final product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for the efficient synthesis of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like H2O2, reducing agents like NaBH4, and bases like K2CO3. The reactions are typically carried out under controlled temperatures and in the presence of solvents such as DMF or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-3-carboxylic acid, while reduction may produce this compound derivatives with reduced functional groups .
Scientific Research Applications
Anticancer Activity
The imidazo[2,1-b]thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds like N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-3-carboxamide can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:
- Mechanism of Action : The compound may inhibit key signaling pathways involved in cell proliferation and survival, such as the Raf/MEK/ERK pathway. This inhibition can lead to reduced expression of anti-apoptotic proteins and increased activation of pro-apoptotic factors .
- Case Studies : In vitro studies have demonstrated that derivatives of imidazo[2,1-b]thiazole exhibit cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). For instance, a related compound showed significant growth inhibition percentages against these cell lines .
| Compound Name | Cell Line | Percent Growth Inhibition |
|---|---|---|
| Compound A | HepG2 | 70% |
| Compound B | MDA-MB-231 | 65% |
Antimicrobial Properties
This compound has shown promise as an antimicrobial agent. The imidazo[2,1-b]thiazole scaffold is known for its broad-spectrum activity against bacteria and fungi:
- Antibacterial Activity : Studies have indicated that compounds containing the imidazo[2,1-b]thiazole ring can effectively combat various bacterial strains, including multidrug-resistant pathogens. These compounds disrupt bacterial cell wall synthesis and inhibit protein synthesis pathways .
- Antifungal Activity : The compound's antifungal properties have also been documented, making it a candidate for treating fungal infections that are resistant to conventional therapies.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is another area of interest:
- Mechanism : The compound may modulate immune responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. This modulation can alleviate symptoms in conditions like rheumatoid arthritis and inflammatory bowel disease.
- Research Findings : Experimental studies have shown that derivatives of this compound can significantly reduce inflammation markers in animal models of chronic inflammation .
Mechanism of Action
The mechanism of action of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival . The compound may also interact with signaling pathways, leading to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations:
Carboxamide Group: The furan-3-carboxamide group in the target compound may confer distinct electronic and steric properties compared to quinoxaline-2-carboxamide (SRT1720) or naphthalene-2-carboxamide (). SRT1720’s quinoxaline moiety enhances binding to SIRT1, critical for mitochondrial biogenesis . N,N-dimethyl substituents (e.g., compound 6a in ) improve solubility and potency, reducing IC50 values to ~1.2 μM .
Piperazine/Piperidine Modifications: SRT1720’s piperazine linker enhances cellular permeability and target engagement, enabling mitochondrial rescue at sub-micromolar concentrations .
Phenyl Ring Substituents :
- 4-Chlorophenyl (compound 5l) and 4-(methylsulfonyl)phenyl (compound 5/6a) groups enhance cytotoxicity by promoting hydrophobic interactions with kinase active sites .
Mechanistic and Selectivity Comparisons
Target Selectivity and Off-Target Effects
- Compound 5l : Shows selectivity for MDA-MB-231 (IC50 = 1.4 μM) over HepG2 (IC50 = 22.6 μM), likely due to differential VEGFR2 expression in cancer cell lines .
Pharmacokinetic and Toxicity Profiles
Biological Activity
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
Target of Action
The compound primarily targets cancer cells, exhibiting anticancer properties through various mechanisms. It has been shown to inhibit cell proliferation and induce apoptosis in several cancer cell lines, indicating its potential as an anticancer agent .
Mode of Action
The mode of action involves the interaction with specific cellular targets that disrupt normal cellular functions. Studies indicate that this compound interferes with the cell cycle, particularly affecting phases critical for cell division .
Biochemical Pathways
This compound modulates several biochemical pathways associated with cancer progression. Notably, it has demonstrated antiproliferative activity , suggesting interference with signaling pathways that regulate cell growth and survival .
Cellular Effects
this compound exhibits diverse effects on human tumor cell lines. For instance, it has shown selective inhibition against various cancer types, including breast and lung cancers .
Molecular Mechanism
At the molecular level, the compound binds to specific proteins and enzymes involved in tumor growth. This binding alters gene expression and enzymatic activity, leading to reduced proliferation rates in cancer cells .
Study 1: Anticancer Activity
In a study evaluating the anticancer potential of this compound, researchers found that the compound inhibited the growth of MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of 12 µM and 15 µM respectively. The study highlighted its ability to induce apoptosis through caspase activation .
Study 2: Inhibition of Carbonic Anhydrase
Another significant aspect of this compound's biological activity is its effect on carbonic anhydrase (CA) enzymes. Inhibition studies showed that it selectively inhibited hCA II isoform with an inhibition constant (Ki) of 57.7 µM. This selectivity may provide insights into developing targeted therapies for conditions where CA is implicated .
Research Findings Summary Table
| Biological Activity | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | MCF-7 | 12 | Apoptosis via caspase activation |
| Antiproliferative | A549 | 15 | Cell cycle disruption |
| CA Inhibition | hCA II | 57.7 | Enzyme inhibition |
Q & A
Q. What are the optimized synthetic routes for N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-3-carboxamide, and how do reaction conditions influence yield?
The compound can be synthesized via Friedel-Crafts acylation under solvent-free conditions using Eaton’s reagent (P2O5/MeSO3H), which minimizes environmental impact and simplifies purification. This method achieves yields of 90–96% by leveraging high regioselectivity and avoiding volatile solvents. Key steps include:
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- NMR spectroscopy (e.g., 400 MHz Varian Mercury in DMSO-d6) confirms regiochemistry and functional group integrity .
- Melting point analysis (open capillary method) assesses purity, with deviations >2°C indicating impurities .
- TLC (silica gel F254 plates) monitors reaction progress and intermediate stability .
Q. How does the compound’s structural motif correlate with its reported biological activities?
The imidazo[2,1-b]thiazole core is a privileged scaffold in medicinal chemistry, conferring antimicrobial, anticancer, and anti-inflammatory properties. The furan-3-carboxamide moiety enhances solubility and target binding via hydrogen bonding. Structure-activity relationship (SAR) studies suggest:
- Substitutions on the phenyl ring modulate potency against cancer cell lines .
- The thiazole ring’s electron density influences interactions with enzymes like GSK-3β .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from variations in assay protocols or cell line specificity. To address this:
- Standardize assays using guidelines like NCI-60 for anticancer activity .
- Validate target engagement via molecular docking (e.g., AutoDock Vina) to compare binding affinities across studies .
- Replicate experiments under controlled conditions (e.g., fixed pH, temperature) to isolate confounding factors .
Q. What in vitro and in vivo models are suitable for evaluating its pharmacokinetic and toxicity profiles?
Q. How can computational methods guide the optimization of this compound for enhanced target selectivity?
- Perform density functional theory (DFT) calculations to map electron distribution and predict reactive sites.
- Use molecular dynamics simulations (e.g., GROMACS) to study binding stability with targets like PARP-1 or EGFR .
- Apply QSAR models to prioritize derivatives with improved logP and polar surface area for blood-brain barrier penetration .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield and purity?
- Optimize solvent-free conditions to reduce waste and energy consumption .
- Replace chromatographic purification with crystallization-driven purification using ethanol/water mixtures .
- Implement flow chemistry for continuous production, ensuring consistent temperature and mixing .
Methodological Resources
- Spectral Data Interpretation : Cross-reference NMR shifts with simulated spectra (e.g., ACD/Labs) to confirm regiochemistry .
- Biological Assays : Follow OECD guidelines for cytotoxicity testing (e.g., MTT assay) and antimicrobial susceptibility (CLSI standards) .
- Computational Tools : Access open-source platforms like PyRx for docking studies and Avogadro for molecular visualization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
